molecular formula C22H32O2 B14739022 Methallyl-19-nortestosterone CAS No. 2529-46-6

Methallyl-19-nortestosterone

Cat. No.: B14739022
CAS No.: 2529-46-6
M. Wt: 328.5 g/mol
InChI Key: CKWGCYIEXSUBCE-REGVOWLASA-N
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Description

Methallyl-19-nortestosterone is a synthetic androgenic-anabolic steroid derived from 19-nortestosterone. It is known for its potent androgenic properties and has been studied for various applications, including male contraception and hormone replacement therapy.

Preparation Methods

Methallyl-19-nortestosterone can be synthesized through several routes. One common method involves the conversion of 19-nortestosterone into its methallyl derivative. This process typically includes steps such as oxidation, reduction, and substitution reactions. Industrial production methods often involve large-scale chemical synthesis using advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

Methallyl-19-nortestosterone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can produce alcohol derivatives from the ketone or aldehyde forms.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions include this compound derivatives with varying functional groups .

Scientific Research Applications

Mechanism of Action

Methallyl-19-nortestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets include muscle tissue, where it promotes protein synthesis and muscle growth, and the hypothalamus-pituitary axis, where it regulates hormone secretion .

Comparison with Similar Compounds

Methallyl-19-nortestosterone is similar to other 19-nortestosterone derivatives, such as:

    Nandrolone: Known for its anabolic properties and used in the treatment of anemia and osteoporosis.

    Oxandrolone: A synthetic anabolic steroid with a favorable anabolic-to-androgenic ratio, used for weight gain and muscle wasting conditions.

    Desogestrel: A progestin used in hormonal contraceptives.

Compared to these compounds, this compound is unique due to its specific methallyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

2529-46-6

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-17-(2-methylprop-2-enyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O2/c1-14(2)13-22(24)11-9-20-19-6-4-15-12-16(23)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20,24H,1,4-11,13H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1

InChI Key

CKWGCYIEXSUBCE-REGVOWLASA-N

Isomeric SMILES

CC(=C)C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O

Canonical SMILES

CC(=C)CC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O

Origin of Product

United States

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